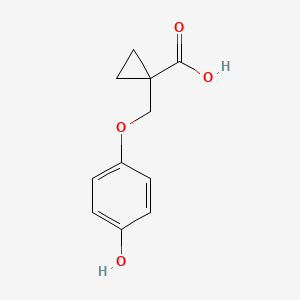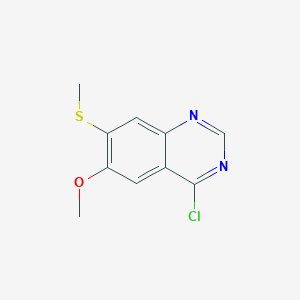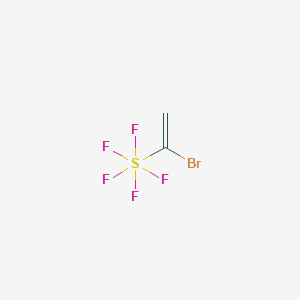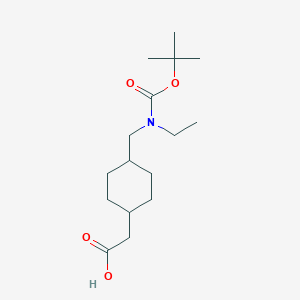
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexyl ring substituted with an ethylamino group protected by a tert-butoxycarbonyl (Boc) group, and an acetic acid moiety. The presence of these functional groups makes it a versatile molecule for synthetic and analytical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the Ethylamino Group: The ethylamino group is introduced via nucleophilic substitution reactions.
Protection with Boc Group: The ethylamino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety: The acetic acid moiety is introduced through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the cyclohexyl ring or the ethylamino group.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the Boc-protected ethylamino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid involves its interaction with specific molecular targets. The Boc-protected ethylamino group can be deprotected under acidic conditions, revealing the active amine. This amine can then participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trans-2-(-4-(methylamino)methyl)cyclohexyl)acetic acid: Lacks the Boc protection, making it more reactive.
Trans-2-(-4-(n-boc-(propylamino)methyl)cyclohexyl)acetic acid: Features a propylamino group instead of an ethylamino group, altering its reactivity and interactions.
Uniqueness
Trans-2-(-4-(n-boc-(ethylamino)methyl)cyclohexyl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The Boc protection provides stability during synthesis, while the ethylamino group offers versatility in subsequent reactions.
Propriétés
Formule moléculaire |
C16H29NO4 |
|---|---|
Poids moléculaire |
299.41 g/mol |
Nom IUPAC |
2-[4-[[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexyl]acetic acid |
InChI |
InChI=1S/C16H29NO4/c1-5-17(15(20)21-16(2,3)4)11-13-8-6-12(7-9-13)10-14(18)19/h12-13H,5-11H2,1-4H3,(H,18,19) |
Clé InChI |
PAHSDZKGBAIUFY-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC1CCC(CC1)CC(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


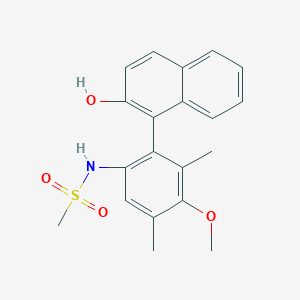
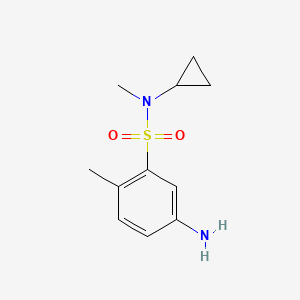
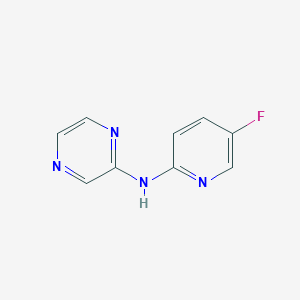
![tert-Butyl 3-bromo-1-(tetrahydrofuran-3-yl)-6,7-dihydro-1H-pyrazolo[4,3-c]-pyridine-5(4H)-carboxylate](/img/structure/B15090298.png)
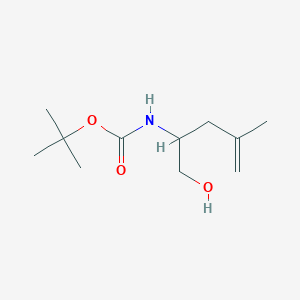
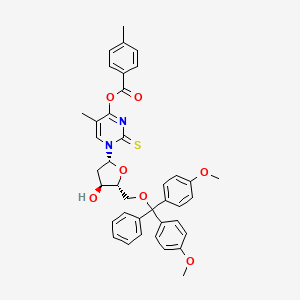
![3-Ethoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridin-2-ylamine](/img/structure/B15090310.png)
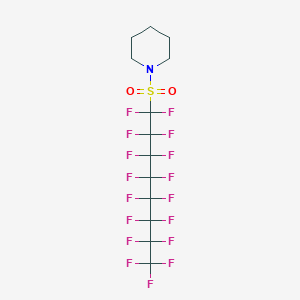
![(3S)-3-Amino-1-[(tert-butyl)carbonyl]pyrrolidine hydrochloride](/img/structure/B15090327.png)
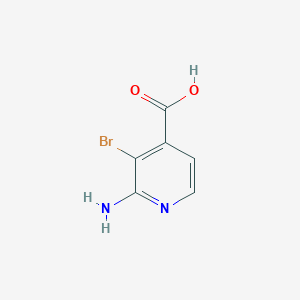
![N-[3-(3-bromophenyl)propyl]cyclopropanamine](/img/structure/B15090351.png)
